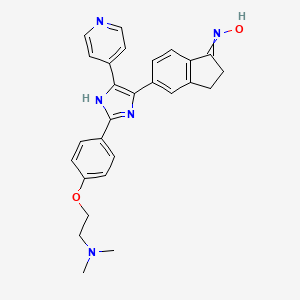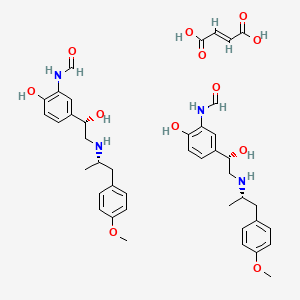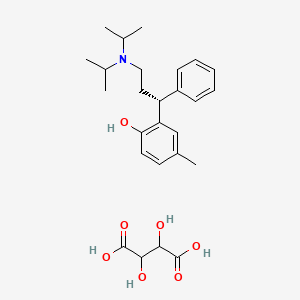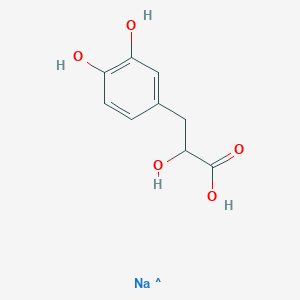
C9H9NaO5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C9H9NaO5 sodium syringate . It is a sodium salt of syringic acid, which is a phenolic compound. Sodium syringate is a white crystalline powder that is soluble in water and methanol but insoluble in chloroform and ether . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Sodium syringate can be synthesized through the neutralization of syringic acid with sodium hydroxide. The reaction typically involves dissolving syringic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of sodium syringate. The product is then isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent .
Industrial Production Methods
In industrial settings, sodium syringate is produced on a larger scale using similar methods. The process involves the use of high-purity syringic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps, such as filtration and drying, to obtain a high-quality product suitable for various applications .
化学反应分析
Types of Reactions
Sodium syringate undergoes various chemical reactions, including:
Oxidation: Sodium syringate can be oxidized to form syringaldehyde or other oxidized derivatives.
Reduction: It can be reduced to form syringol or other reduced derivatives.
Substitution: Sodium syringate can undergo substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions. The reactions are often carried out in the presence of a base or acid catalyst.
Major Products
Oxidation: Syringaldehyde, syringic acid derivatives.
Reduction: Syringol, reduced phenolic compounds.
Substitution: Alkylated or acylated syringate derivatives.
科学研究应用
Sodium syringate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Sodium syringate is used in studies of plant metabolism and as a model compound for studying phenolic compounds in plants.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in protecting against oxidative stress and inflammation-related diseases.
Industry: Sodium syringate is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of sodium syringate involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. Sodium syringate also modulates various signaling pathways involved in inflammation and oxidative stress, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
相似化合物的比较
Similar Compounds
Syringic Acid: The parent compound of sodium syringate, with similar antioxidant properties.
Syringaldehyde: An oxidized derivative of syringic acid, used in organic synthesis and as a flavoring agent.
Syringol: A reduced derivative of syringic acid, used in the production of fragrances and as a chemical intermediate.
Uniqueness
Sodium syringate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for various applications compared to its parent compound, syringic acid. Its enhanced solubility and stability make it a valuable compound in both research and industrial applications .
属性
分子式 |
C9H10NaO5 |
|---|---|
分子量 |
221.16 g/mol |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14); |
InChI 键 |
YXLCOEUOEJLZQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)
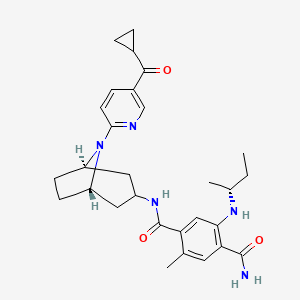
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)
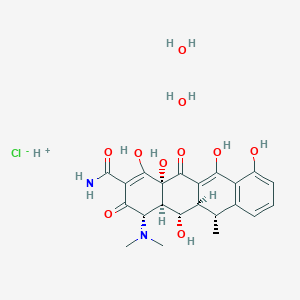
![2-(butan-2-ylamino)-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide](/img/structure/B10761804.png)
![4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid](/img/structure/B10761820.png)
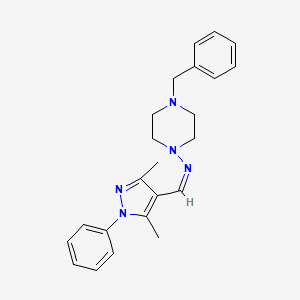

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
